Potassium Tris(trifluoromethanesulfonyl)methanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F9O6S3.K/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPWSGDBEHVWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9KO6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114395-69-6 | |

| Record name | Potassium Tris(trifluoromethanesulfonyl)methanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium Tris(trifluoromethanesulfonyl)methanide

Prepared by: Gemini, Senior Application Scientist

Abstract

Potassium Tris(trifluoromethanesulfonyl)methanide, often abbreviated as K-TfC(SO₂CF₃)₃ or KCTf₃, is a highly versatile and reactive chemical compound with significant applications across organic synthesis, materials science, and pharmaceutical development.[1][2] Its utility stems from the unique properties of the tris(trifluoromethanesulfonyl)methanide anion, [C(SO₂CF₃)₃]⁻, a highly stable, non-coordinating anion derived from a superacid. This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and critical safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this important synthetic building block.

Introduction and Significance

This compound (CAS No: 114395-69-6) is a white, crystalline solid that serves as a potent yet stable source of the nucleophilic tris(trifluoromethanesulfonyl)methide anion.[2] It is recognized for its role as a strong, non-nucleophilic base, making it invaluable in reactions where traditional bases might interfere with the desired transformation.[2][3][]

The compound's significance lies in its diverse applications:

-

Organic Synthesis: It is widely used as a reagent for nucleophilic substitutions, C-H bond activation, and deprotonation reactions, facilitating the construction of complex organic molecules.[1][3]

-

Catalysis: The methanide anion can act as a counterion for various metal catalysts, enhancing their activity and selectivity in processes like Friedel-Crafts acylations and Diels-Alder reactions.

-

Materials Science: It has potential applications in the development of new materials, including battery electrolytes and specialized polymers, due to its high thermal and electrochemical stability.[1][5]

-

Pharmaceutical and Agrochemical Industries: The compound is a key reagent in synthesizing fluorinated molecules, a common strategy to enhance the metabolic stability, lipophilicity, and bioactivity of drug candidates and agrochemicals.[2][]

Molecular Structure and Properties

The tris(trifluoromethanesulfonyl)methanide anion features a central carbon atom bonded to three strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) groups. This arrangement results in a propeller-like molecular architecture with a trigonal planar C-S₃ core.[1] The extensive delocalization of the negative charge across the nine oxygen atoms and three sulfur atoms accounts for the anion's exceptional stability.

| Property | Value | Source(s) |

| CAS Number | 114395-69-6 | [1][2] |

| Chemical Formula | C₄F₉KO₆S₃ | [1][3] |

| Molecular Weight | 450.32 g/mol | [1][3] |

| Appearance | White to almost white powder or crystal | [1][3][] |

| Purity (Typical) | >98% | [1][3][] |

| IUPAC Name | potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane | [3][] |

| Solubility | Soluble in methanol | [] |

| Storage Temperature | 2-8°C, under inert gas | [6] |

Synthetic Pathway and Mechanism

The most robust and scalable synthesis of this compound involves a multi-step process beginning with the reaction of a Grignard reagent with trifluoromethanesulfonyl fluoride (TfF). This pathway offers good yields and high purity of the final product.[3][7]

Rationale Behind the Synthetic Strategy

The core of this synthesis is the nucleophilic substitution on the sulfur atom of trifluoromethanesulfonyl fluoride.

-

Formation of the Methanide Precursor: A Grignard reagent, such as methylmagnesium chloride (CH₃MgCl), is used as a source of nucleophilic methyl groups. It reacts with trifluoromethanesulfonyl fluoride. The highly polar S-F bond is susceptible to nucleophilic attack, leading to the formation of the tris(trifluoromethanesulfonyl)methane intermediate in situ.

-

Salt Metathesis: The magnesium salt of the methanide formed in the first step is then converted to the desired potassium salt. This is achieved through a salt metathesis reaction with a simple potassium salt, like potassium chloride (KCl). The precipitation of insoluble magnesium salts drives the reaction to completion, yielding the target potassium salt in the aqueous phase.

-

Purification: The final product is isolated and purified through recrystallization, a standard technique for obtaining high-purity crystalline solids.

Reaction Mechanism Visualization

Caption: Reaction mechanism for the synthesis of K-TfC(SO₂CF₃)₃.

Detailed Experimental Protocol

This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[7]

Reagents and Equipment

-

Reagents:

-

1.6 M Methylmagnesium chloride in Tetrahydrofuran (THF)

-

Trifluoromethanesulfonyl fluoride (TfF)

-

Potassium Chloride (KCl)

-

Deionized Water

-

Nitrogen gas (high purity)

-

-

Equipment:

-

1000 mL three-neck round-bottom flask

-

Condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for workup (beakers, separatory funnel, Buchner funnel)

-

Rotary evaporator

-

Vacuum oven

-

Synthetic Workflow Diagram

Caption: Experimental workflow for K-TfC(SO₂CF₃)₃ synthesis.

Step-by-Step Procedure

-

Reaction Setup: Under a nitrogen gas stream, charge a 1000 mL reaction flask with 494 g of 1.6 M methylmagnesium chloride-tetrahydrofuran solution.[7]

-

Cooling: Cool the flask in an ice bath to maintain a low temperature.

-

Addition of TfF: Slowly add trifluoromethanesulfonyl fluoride to the cooled Grignard solution. The reaction is exothermic; maintain the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Quenching and Metathesis: In a separate beaker, dissolve a stoichiometric equivalent of potassium chloride in deionized water. Slowly add the reaction mixture to the KCl solution with vigorous stirring.

-

Solvent Removal: Distill the tetrahydrofuran from the mixture under reduced pressure using a rotary evaporator. This will induce the precipitation of the crude product.[7]

-

Isolation: Separate the precipitated crystals by filtration.[7]

-

Purification: Recrystallize the crude solid from hot deionized water. A second recrystallization may be necessary to achieve high purity (>99%).[7]

-

Drying: Dry the obtained pure crystals in a vacuum oven. The expected yield is approximately 52% with a purity of 99%.[7]

Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: Will show a singlet corresponding to the nine equivalent fluorine atoms of the three CF₃ groups.

-

¹³C NMR: Will show characteristic signals for the central methanide carbon and the trifluoromethyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl groups.

-

Melting Point Analysis: A sharp melting point is indicative of a high-purity compound.

-

Elemental Analysis: To confirm the elemental composition (C, F, K, O, S) of the final product.

Safety, Handling, and Storage

5.1. Hazard Assessment this compound is classified as a corrosive solid that is basic and organic.[8] It is crucial to handle this compound with appropriate care.

-

Handling: Wear protective gloves, clothing, and eye/face protection.[5] All manipulations should be performed in a well-ventilated fume hood. Avoid creating dust.

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[8] It should be stored under an inert gas atmosphere and away from incompatible materials such as acids and strong oxidizing agents.[][8] Do not store near heat sources or naked lights.[8]

-

Spills: Absorb spillage to prevent material damage.[5]

-

First Aid:

5.2. Reagent-Specific Precautions

-

Grignard Reagents (CH₃MgCl): Extremely reactive with water, protic solvents, and atmospheric oxygen. Must be handled under a strict inert atmosphere (nitrogen or argon).

-

Trifluoromethanesulfonyl fluoride (TfF): A potentially hazardous gas. Must be handled in a fume hood with appropriate safety measures.

Conclusion

The synthesis of this compound via the Grignard route is a reliable and effective method for producing this valuable reagent. Its unique properties as a strong, non-nucleophilic base and a source of the stable triflide anion make it an indispensable tool in modern synthetic chemistry. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently prepare high-purity K-TfC(SO₂CF₃)₃ for a wide range of applications, from fundamental research to the development of advanced materials and pharmaceuticals.

References

- Benchchem. (n.d.). This compound | 114395-69-6.

- Smolecule. (2023, August 16). Buy this compound | 114395-69-6.

- LookChem. (n.d.). Cas 114395-69-6, Potassium tris(trifluoromethanesulfonyl)methide.

- BOC Sciences. (n.d.). CAS 114395-69-6 Potassium tris(trifluoromethanesulfonyl)methide.

- Google Patents. (n.d.). EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.

- Sigma-Aldrich. (n.d.). Potassium Tris(trifluoromethanesulfonyl)methide | 114395-69-6.

- TCI Chemicals. (n.d.). This compound | 114395-69-6.

- PubChem. (n.d.). This compound | C4F9KO6S3 | CID 52991969.

- ACS Publications. (n.d.). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry.

- Apollo Scientific. (2022, May 16). Potassium tris(trifluoromethanesulphonyl)methide.

Sources

- 1. Buy this compound | 114395-69-6 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 5. This compound | 114395-69-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Potassium Tris(trifluoromethanesulfonyl)methide | 114395-69-6 [sigmaaldrich.com]

- 7. EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents [patents.google.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"Potassium Tris(trifluoromethanesulfonyl)methanide chemical properties"

An In-depth Technical Guide to Potassium Tris(trifluoromethanesulfonyl)methanide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, often abbreviated as K-TfM or KCTf₃, is a unique and highly versatile chemical compound with the formula C₄F₉KO₆S₃.[1] Its structure is characterized by a central carbon atom bonded to three strongly electron-withdrawing trifluoromethanesulfonyl groups, creating a bulky, weakly coordinating anion.[1] This distinct molecular architecture imparts a range of valuable properties, including high thermal stability, remarkable chemical inertness in specific contexts, and the ability to function as a potent non-nucleophilic base.[2][3] These characteristics have positioned K-TfM as a compound of significant interest across diverse scientific disciplines, from organic synthesis and catalysis to materials science and energy storage.[1][] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed methodologies for its synthesis and handling, and an exploration of its current and emerging applications.

Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its distinct physical and chemical properties. These are summarized below.

General and Structural Properties

The trifluoromethanesulfonyl groups are key to the compound's stability and reactivity, making it suitable for high-performance applications.[2] The IUPAC name for this compound is potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane.[2][]

| Property | Value | Source(s) |

| Molecular Formula | C₄F₉KO₆S₃ | [1][2][] |

| Molecular Weight | 450.32 g/mol | [2][3] |

| Appearance | White to almost white powder or crystal | [2][][5][6] |

| CAS Number | 114395-69-6 | [1][2][7] |

| Melting Point | 101 °C | [] |

| Purity (Typical) | >98.0% | [1][2] |

Solubility and Stability

This compound exhibits solubility in water and polar organic solvents like methanol.[][5][8] It is noted to be moisture-sensitive and hygroscopic.[5][8] The compound demonstrates high thermal stability, reportedly stable above 300°C.[2]

Structural Analysis

X-ray crystallography reveals a layered structure for this compound, with cation-anion interactions optimized for electrochemical stability.[2] The tris(trifluoromethanesulfonyl)methanide anion possesses a distinctive propeller-like molecular architecture.[1] The central carbon atom is bonded to the three sulfonyl groups in a trigonal planar arrangement.[1]

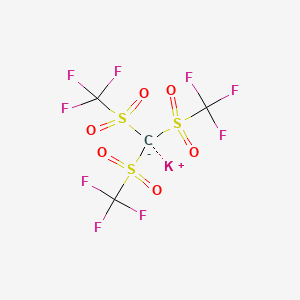

Caption: Molecular structure of the Tris(trifluoromethanesulfonyl)methanide anion with its associated Potassium cation.

Synthesis and Handling

Synthetic Protocol

A common synthetic route to this compound involves the reaction between trifluoromethanesulfonyl fluoride and a methyl Grignard reagent.[2] Another reported method involves the reaction of potassium chloride with trifluoromethanesulfonyl fluoride.[9]

Exemplary Laboratory-Scale Synthesis:

-

Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is charged with a solution of methylmagnesium chloride in tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Reagent Addition: The flask is cooled in an ice bath, and trifluoromethanesulfonyl fluoride is slowly added to the Grignard reagent solution. The reaction is typically exothermic and requires careful temperature control.

-

Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of an aqueous solution.

-

Isolation and Purification: The product is extracted into an organic solvent. The organic layers are combined, dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.[10] The crude product is then purified by recrystallization.

Caption: A generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[7][11] It is also corrosive to metals.[7][11]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly sealed, original container in a cool, dry place under an inert gas like argon.[][8] Keep away from moisture, acids, and oxidizing agents.[7]

-

Spills: In case of a spill, use dry clean-up procedures to avoid generating dust.[7]

Key Applications in Research and Development

The unique properties of this compound have led to its application in several areas of chemical research and development.

Organic Synthesis

In organic synthesis, K-TfM serves as a powerful, non-nucleophilic strong base.[2][3] Its ability to deprotonate weak acids is crucial for generating anions that can participate in subsequent reactions.[2] This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, essential for constructing complex organic molecules.[1][2] It is also used in nucleophilic substitution reactions.[1][2]

Specific applications include:

-

C-H Activation: K-TfM can activate otherwise unreactive C-H bonds, enabling their functionalization.[1]

-

Precursor to Reactive Intermediates: It can be used to generate highly reactive intermediates such as carbenes and nitrenes.[1]

Catalysis

The tris(trifluoromethanesulfonyl)methanide anion is an exceptionally weakly coordinating anion. This property is highly valuable in catalysis, particularly in promoting the activity of cationic metal catalysts.[13][14] By replacing more strongly coordinating anions, the catalytic center becomes more electrophilic and, therefore, more reactive. It has been shown to enhance the reactivity of ytterbium(III) catalysts.[13]

Materials Science and Energy Storage

This compound and its lithium analogue are being explored for their potential use as electrolytes in high-performance batteries.[2][15] The trifluoromethanesulfonyl groups contribute to the compound's stability and reactivity, which are desirable for energy storage applications.[2] The high anodic stability of the methanide anion is a key advantage in high-voltage lithium batteries.[15]

In polymer chemistry, this reagent can act as a catalyst for introducing trifluoromethyl groups into polymer chains, thereby enhancing their thermal stability and electrical insulation properties.[] It can also serve as an initiator for the ring-opening polymerization of cyclic esters and carbonates.[1]

Pharmaceutical and Agrochemical Synthesis

The ability of K-TfM to facilitate complex bond formations and introduce trifluoromethyl groups makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[3][] The incorporation of fluorine-containing groups can significantly enhance the metabolic stability, lipophilicity, and bioactivity of drug candidates.[]

Conclusion

This compound is a compound with a unique confluence of properties that make it a powerful tool for chemists and material scientists. Its high stability, strong basicity, and the weakly coordinating nature of its anion have carved out important roles for it in organic synthesis, catalysis, and the development of advanced materials. As research continues to uncover new applications and refine synthetic methodologies, the importance of K-TfM in both academic and industrial settings is poised to grow.

References

- This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3_e-x8eDrs5SDWrW_JdDRzU4U8zMuRcdHt8RCUJI7hd9eJdCds6GTWXa8llrGb8qgXWu_ephlBFjUpl6cRNqDxAnUvDGMN-cQGHdA2eFTCAWdc5QkUZLSPqgcLEl6uW4ULyNcfEdFcgOtoe274L2lqDKk5nI-eHwd7243CY3_d916GPUnYOTMw5vr7VLHlokcQRmdlmmHx3TF5i750Xg8xEmRDGdCmeFckp6fYNMMmOqpmw==]

- This compound | 114395-69-6 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1zM6tKux6Tx8pFbGhSd3XMdKRL2Ce-bnqQYMihok4hjA8zvsFaRqheKcIk_OVSTUzV9NhJA4EPdDUw2-nGxKO5AS8CWDDkjuSfBiGS6kHzeDzOfaaL-UINXeNcz9WeTqOfqmfAw==]

- Potassium tris(trifluoromethanesulphonyl)methide - Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHso5z1JKmR5DEwqPc5cJ1YuY7EHKO4hLZcitHTvvVVGzrwFugBCPHS7DhaQ4HZtgoqZjupxsYKA2auNjQqord4B_qJKRuxLzqgqfJnRsOYL_e1Fv2Dj8Ak5g2bL-ayS5b4_pCXxeGRT17cegsogT7QspWKUYVfAU9_s-GJeQ==]

- CAS 114395-69-6 Potassium tris(trifluoromethanesulfonyl)methide - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz1d1rvNMKKTG5kL4edg1AwvqWHtd_KdRBepP8BSQrB3TojTcD7iBXdzj1ezLxV2kN5btQelhghPpoF1mEZT9CP73H6lmogEV1lbustNWVucOCrO_Ay5hJptEdwqUECXVafzUEzcvszIQLhyKTOVEZYhwct1DCnk3kkXgIdMkuHbGDKa1gYXYk6mCNMni--qdVlm2BdAWaYtykuLgG]

- Potassium tris(trifluoromethanesulfonyl)methide CAS#: 114395-69-6 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEREY1KaKWDqyC2hFxMI80hhlO_1OjOdR2DxMxSPE51Vjb6A3gYE7-UTD883BjlobBbc_TpfSTwmFwFz8hXzMNE2wDKsMU4RzKrofpUJYvXFssw76PfsEqUwLcsfndhBMeDT1OEfaaMvWFkQpPYudVS_W1rIdvVz4DdP7gcXBNPyuRV]

- Buy this compound | 114395-69-6 - Smolecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQQ5o0aKnwHHyEXePOSNeBEH0uV1xN1p6IL90wVQEVzu3O8lWy3W-m81YGtwI9fbpJtsvvU_ZRiAGWuowJQ7iUyFQaSO9Lf6FZHC_poN99mu4iw1q21FMzLL4FoYUe0vxPznctXA==]

- This compound | 114395-69-6 | TCI AMERICA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMcwFOQ8ROYHbOuL-V3-zuMVBk_asFZTBJjvwm9GL4D3B26mkrxM-tLgUpum64fGbskfsPqaZ8JwZ2U3wNz2g0ej2Xz7gL-sNbIvXuYqpWE3tMHG-2Yn_ETxMn7rwqcXTq7i6NUQ==]

- Potassium Tris(trifluoromethanesulfonyl)methide | 114395-69-6 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeP9QjOzygOuq_fDqrrI8newQkd21DdJ3euKbwPV4bhy8Q00QKjWCWokOREU2nuIxklfl3hQ3o_tORsOs4eGOLWsfryWzgbF6CNtCGzRAjL3RPIRSv_LeDvrvi6ltTEqsb9vXP0IgsSIsOIzfqvzhunLgNG1bBio0y0ENTi90B4reSWZboEDqmIFI=]

- Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide | lookchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLUlkFVW7pcaWm_QW3s3kUYrie4Er3DvMiBrGwtdaAHo4MazGrVcKVb7hm--NEa7FQWcSCXpZqTqoWVynRub1vYGi6_wxDFaNAPKtk2SWU5XIqq_NE4QP9ZacI6OfxvEHvam9E8kJGiew=]

- Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvLTw769GG8gXaspX52yk0MdfCzuV4dz7I_R7e1cUlUOG_FekHrKD6qXgKXt7FIg0oGTFNlkngDn6i5U1veSpZ7f379IOI_d9e063jwIqsnH9DiEw3YomLk3zSzkdUW5iJ-z4y006_k-K4OXaCEOqXVLeIs1wt6VtBXh8nsb-FuyQ=]

- Potassium tris(triflyl)methide (KCTf3): A broadly applicable promoter for cationic metal catalysis | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Conductivities of Lithium Tris(trifluoromethanesulfonyl) Methide in Aqueous and Nonaqueous Solutions at 25 degree C. - DTIC. [URL: https://apps.dtic.

- Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III) | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo982331y]

- Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents. [URL: https://patents.google.

- use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during cc bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane - Justia Patents. [URL: https://patents.justia.

- Potassium tris(trifluoromethanesulfonyl)methide 114395-69-6 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/Potassium-tris(trifluoromethanesulfonyl)methide-cas-114395-69-6.html]

Sources

- 1. Buy this compound | 114395-69-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 5. Potassium tris(trifluoromethanesulfonyl)methide CAS#: 114395-69-6 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. labsolu.ca [labsolu.ca]

- 9. EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. This compound | 114395-69-6 | TCI AMERICA [tcichemicals.com]

- 12. Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6 [amp.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. apps.dtic.mil [apps.dtic.mil]

"molecular structure of Potassium Tris(trifluoromethanesulfonyl)methanide"

An In-Depth Technical Guide to the Molecular Structure of Potassium Tris(trifluoromethanesulfonyl)methanide

Executive Summary

This compound, K[(CF₃SO₂)₃C], often abbreviated as KTFM or KCTf₃, is a salt distinguished by its bulky, weakly coordinating anion, the tris(trifluoromethanesulfonyl)methanide or "triflide" anion.[1][2] This anion's remarkable stability, stemming from extensive charge delocalization across its three sulfonyl groups, underpins the compound's utility as a powerful yet non-nucleophilic base and a promoter for cationic metal catalysis.[3][4] This guide provides a comprehensive examination of the molecular and electronic structure of this compound, synthesizing data from crystallographic, spectroscopic, and computational analyses. We will explore the synthesis and handling of this reactive compound, detail its key structural parameters, and correlate these features with its chemical behavior and applications, particularly in the synthesis of complex molecules relevant to drug development and materials science.[5][]

Introduction: A Unique Structural Motif

The field of synthetic chemistry continually seeks reagents that offer high reactivity with precise selectivity. This compound (KTFM) has emerged as a significant tool in this arena.[3] Its defining feature is the triflide anion, [C(SO₂)₃C]⁻, where a central carbon atom is bonded to three strongly electron-withdrawing trifluoromethanesulfonyl groups. This architecture results in a highly stable carbanion, making the compound a potent base capable of deprotonating even weak acids.[3][5]

Unlike more conventional bases, the triflide anion is an exceptionally poor nucleophile due to steric hindrance and the delocalization of its negative charge, which minimizes its propensity to participate in substitution reactions.[7] This combination of high basicity and low nucleophilicity is crucial for applications in catalysis and organic synthesis, where it can facilitate reactions without forming unwanted byproducts.[3][]

Chemical and Physical Identity

KTFM is typically a white to off-white crystalline powder with high purity, often exceeding 98%.[3][8] It is soluble in polar solvents like water and methanol but sensitive to moisture, requiring storage under an inert atmosphere.[][9][10][11] Its corrosive nature necessitates careful handling protocols.[8][12]

| Identifier | Value |

| CAS Number | 114395-69-6[5][8][9] |

| Molecular Formula | C₄F₉KO₆S₃[][8] |

| Molecular Weight | 450.32 g/mol [3][5][8] |

| IUPAC Name | potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane[3][][8] |

| SMILES | (S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F).[K+][][8] |

| InChI Key | RJPWSGDBEHVWPP-UHFFFAOYSA-N[][8] |

Synthesis and Handling

Experimental Protocol: Synthesis of KTFM

The synthesis of KTFM can be achieved through several routes, a common method involves the reaction between trifluoromethanesulfonyl fluoride and a suitable carbanion precursor, followed by salt metathesis.[3][13] The following protocol is a representative example.

Objective: To synthesize this compound from trifluoromethanesulfonyl fluoride and a Grignard reagent.

Materials:

-

Trifluoromethanesulfonyl fluoride (TfF)

-

Methylmagnesium bromide (MeMgBr) in THF (3.0 M)

-

Potassium Chloride (KCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Deionized Water

Methodology:

-

Reaction Setup: A three-necked, flame-dried flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser is purged with argon.

-

Grignard Reaction: Anhydrous THF is added to the flask and cooled to -78 °C. Methylmagnesium bromide solution is added slowly.

-

Triflylation: Trifluoromethanesulfonyl fluoride is carefully condensed into the reaction mixture via the condenser over 2 hours, maintaining the temperature at -78 °C. The reaction is stirred for an additional 4 hours at this temperature.

-

Quenching: The reaction is slowly warmed to 0 °C and quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate.

-

Salt Formation: The solvent is removed under reduced pressure to yield crude tris(trifluoromethanesulfonyl)methane. This is dissolved in deionized water and neutralized by the portion-wise addition of potassium hydroxide until the pH is neutral.

-

Purification: The resulting solution is concentrated, and the crude KTFM is recrystallized from hot deionized water to yield pure crystals, which are then dried under high vacuum. A 52% yield with 99% purity has been reported for a similar process using potassium chloride.[13]

Causality and Validation: The use of a Grignard reagent provides the initial carbanion for the nucleophilic attack on the sulfur of the trifluoromethanesulfonyl fluoride.[3] Maintaining a low temperature (-78 °C) is critical to prevent side reactions and decomposition. The aqueous workup and neutralization with a potassium base directly form the desired salt. Recrystallization is a self-validating purification step; the formation of well-defined crystals is indicative of high purity, which can be confirmed by melting point analysis and spectroscopic methods.

Solid-State and Molecular Structure

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive insight into the three-dimensional structure of KTFM.[8] While specific data for the potassium salt is not widely published, analysis of structurally analogous salts, such as trimethylsulfonium tris(trifluoromethanesulfonyl)methanide, reveals the core geometry of the anion.[8]

The trimethylsulfonium analog crystallizes in the orthorhombic space group P2₁2₁2₁[8]. This structural data serves as a reliable proxy for understanding the fundamental geometry of the triflide anion itself. Computational studies confirm that the central carbon-sulfur bonds are arranged trigonally, a result of the delocalization of the negative charge across the sulfonyl groups.[14]

| Parameter | Value (for Trimethylsulfonium Analog) | Reference |

| Crystal System | Orthorhombic | [8] |

| Space Group | P2₁2₁2₁ | [8] |

| a | 8.80180(10) Å | [8] |

| b | 10.96580(10) Å | [8] |

| c | 16.91360(10) Å | [8] |

| Volume | 1632.48(3) ų | [8] |

The Triflide Anion: Geometry and Charge Delocalization

The triflide anion, [C(SO₂CF₃)₃]⁻, possesses a unique structure that dictates its chemical properties. The three sulfonyl groups are arranged around a central carbon atom. The negative charge is not localized on the carbon but is extensively delocalized onto the six oxygen atoms of the sulfonyl groups.[14] This delocalization is the primary reason for the anion's exceptional stability and its non-nucleophilic character.[7][15] The C-S bonds exhibit partial double-bond character, and the S-C-S bond angles are expected to be close to 120°, reflecting a trigonal planar arrangement around the central carbon atom.[14]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of KTFM and for probing its molecular structure in various environments.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the vibrational modes of the triflide anion.[8] The spectra are dominated by strong absorptions corresponding to the stretching and bending modes of the SO₂ and CF₃ groups.

-

SO₂ Stretching Modes: The symmetric and antisymmetric stretching vibrations of the sulfonyl groups typically appear in the 1350-1100 cm⁻¹ region.[16][17] The significant charge delocalization onto the oxygen atoms influences the exact frequencies of these modes.

-

CF₃ Stretching Modes: Vibrations associated with the C-F bonds of the trifluoromethyl groups are expected to be very intense and are typically found in the 1270-1160 cm⁻¹ range.[16]

-

S-C and S-N Framework Modes: Lower frequency modes, often below 800 cm⁻¹, correspond to the vibrations of the larger molecular framework, including the S-C stretches and various bending and torsional modes.[18]

The complementary nature of IR and Raman spectroscopy allows for a comprehensive assignment of the anion's vibrational modes, providing a detailed fingerprint for structural verification.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the local electronic environment of specific nuclei.

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The triflide anion is expected to show a single sharp resonance in the ¹⁹F NMR spectrum, as all nine fluorine atoms are chemically equivalent in solution due to rapid rotation around the S-C(F₃) bonds.[19] The chemical shift provides a sensitive probe of the anion's electronic environment.

-

¹³C NMR: The central methanide carbon would be highly deshielded due to the attachment of three strongly electron-withdrawing sulfonyl groups, resulting in a resonance at a high chemical shift. The carbons of the CF₃ groups would appear as a quartet due to coupling with the three fluorine atoms.

-

³³S NMR: While less common due to the quadrupolar nature and low natural abundance of the ³³S nucleus, this technique could directly probe the electronic environment of the sulfur atoms, providing insight into the charge distribution within the sulfonyl groups.[20]

Applications in Research and Drug Development

The unique structural properties of KTFM translate directly into its applications. Its role as a strong, non-nucleophilic base is invaluable in organic synthesis for promoting reactions that are sensitive to nucleophilic attack, such as certain elimination and condensation reactions.[3][5]

In the context of drug development, the synthesis of complex, polyfunctional molecules is paramount. KTFM can be used to activate otherwise unreactive C-H bonds, allowing for late-stage functionalization of drug candidates.[8] Furthermore, its use as a counterion in catalytic systems can enhance the activity and selectivity of metal catalysts used in asymmetric synthesis, a critical technology for producing enantiomerically pure pharmaceuticals.[1][]

Conclusion

This compound is a compound whose remarkable utility is a direct consequence of its molecular structure. The trigonal arrangement of three powerful electron-withdrawing groups around a central carbon atom creates a bulky, stable, and exceptionally weakly coordinating anion. This structure leads to a unique chemical profile, characterized by strong basicity and negligible nucleophilicity. Through the combined application of X-ray crystallography, vibrational and nuclear magnetic resonance spectroscopy, and computational modeling, a detailed picture of this structure has been established. This fundamental understanding empowers chemists to leverage KTFM as a sophisticated tool for catalysis and the synthesis of complex molecules, driving innovation in fields ranging from materials science to pharmaceutical development.

References

- Smolecule. (2023, August 16). Buy this compound | 114395-69-6.

- Benchchem. This compound | 114395-69-6.

- Lookchem. Cas 114395-69-6, Potassium tris(trifluoromethanesulfonyl)methide.

- BOC Sciences. CAS 114395-69-6 Potassium tris(trifluoromethanesulfonyl)methide.

- Crabtree, R. H. (2014). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC - NIH.

- Waller, F. J., et al. (1999). Tris(trifluoromethanesulfonyl)methide ("Triflide") Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). PubMed.

- PubChem. This compound | C4F9KO6S3 | CID 52991969.

- Google Patents. (EP2080753A1) Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.

- ChemicalBook. (2025, July 4). Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6.

- ACS Publications. (1999). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III).

- Apollo Scientific. (2022, May 16). Potassium tris(trifluoromethanesulphonyl)methide.

- ResearchGate. (2025, August 7). Structure and energy calculations for imide and methide anions containing perfluoroalkanesulfonyl groups.

- ChemicalBook. Potassium tris(trifluoromethanesulfonyl)methide CAS#: 114395-69-6.

- DTIC. Conductivities of Lithium Tris(trifluoromethanesulfonyl)

- Justia Patents. Use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during cc bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane.

- Labsolu. This compound.

- Rey, I., et al. (1998). Spectroscopic and Theoretical Study of (CF3SO2)2N- (TFSI-) and (CF3SO2)2NH (HTFSI).

- NIH. (2025, January 6).

- Frost, R. L., et al. Infrared and Raman spectroscopic characterisation of the sulphate mineral creedite – Ca3Al2SO4(F,OH)·2H2O – and.

- Fernández, L. E., et al. (1997). Infrared and Raman spectra and ab initio calculations for normal and deuterated trifluoromethanesulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- MDPI. (2015).

Sources

- 1. Tris(trifluoromethanesulfonyl)methide ("Triflide") Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. patents.justia.com [patents.justia.com]

- 5. lookchem.com [lookchem.com]

- 7. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy this compound | 114395-69-6 [smolecule.com]

- 9. Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6 [chemicalbook.com]

- 10. Potassium tris(trifluoromethanesulfonyl)methide CAS#: 114395-69-6 [chemicalbook.com]

- 11. labsolu.ca [labsolu.ca]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sci-hub.st [sci-hub.st]

- 18. repositorio.ufop.br [repositorio.ufop.br]

- 19. 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

"physical appearance of Potassium Tris(trifluoromethanesulfonyl)methanide"

An In-Depth Technical Guide to the Physicochemical Properties of Potassium Tris(trifluoromethanesulfonyl)methanide

Authored by: A Senior Application Scientist

Introduction

This compound, often abbreviated as KCTf₃, is an organofluorine compound with the chemical formula C₄F₉KO₆S₃.[1][2][3] Identified by its CAS number 114395-69-6, this salt is composed of a potassium cation (K⁺) and a tris(trifluoromethanesulfonyl)methanide anion ([C(SO₂CF₃)₃]⁻).[1] The unique structure of the methanide anion, featuring three strongly electron-withdrawing trifluoromethanesulfonyl groups attached to a central carbon atom, imparts exceptional properties to this compound.[1][4] These characteristics, including high thermal stability and the ability to act as a potent deprotonating agent, make it a valuable reagent in diverse fields such as organic synthesis, materials science for battery electrolytes, and pharmaceutical development.[1][4][5] This guide provides a comprehensive overview of its physical appearance, molecular structure, synthesis, and handling protocols, tailored for researchers and professionals in the chemical sciences.

Physicochemical Properties

The utility of this compound in various applications is directly linked to its distinct physical and chemical characteristics.

Physical Appearance

Under standard laboratory conditions, this compound presents as a white to almost white powder or crystalline solid .[4][6][7] The solid is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere; therefore, it should be handled and stored under inert and dry conditions.[2][6][8]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Appearance | White to almost white powder to crystal | [7][9] |

| Molecular Formula | C₄F₉KO₆S₃ | [1][7][8] |

| Molecular Weight | ~450.3 g/mol | [1][4][5] |

| CAS Number | 114395-69-6 | [1][9] |

| Purity (Typical) | >98.0% | [4][6] |

| Solubility | Soluble in water | [2][8] |

Molecular Structure and Crystallography

The remarkable stability and reactivity of the tris(trifluoromethanesulfonyl)methanide anion are rooted in its unique molecular geometry.

Anionic Structure

The anion features a central carbon atom bonded to three sulfonyl groups, resulting in a trigonal planar arrangement of the C-S₃ core.[4] The three trifluoromethanesulfonyl (SO₂CF₃) groups are oriented in a propeller-like fashion around this central core.[4] This bulky, highly fluorinated structure delocalizes the negative charge, creating a weakly coordinating anion. This property is crucial for its role in stabilizing reactive cations in organometallic catalysis.[1]

Caption: 2D representation of this compound.

Crystallography

The definitive three-dimensional structure is determined using X-ray crystallography.[4] While the specific crystal structure for the potassium salt is not detailed in the provided search results, analysis of analogous salts, such as the trimethylsulfonium salt, provides significant insight. This analog crystallizes in the orthorhombic space group P2₁2₁2₁, revealing the complex packing arrangements influenced by the anion's shape and the cation's size.[4] The potassium cation's size and charge density influence the compound's crystalline lattice and solubility characteristics.[1]

Synthesis and Purification Protocol

The synthesis of high-purity this compound is critical for its application in sensitive research areas. While several synthetic routes exist, a common laboratory-scale approach involves the reaction of a suitable trifluoromethanesulfonyl precursor with a potassium salt.

Experimental Workflow: Synthesis via Salt Metathesis

A patented method provides a basis for a viable synthesis, which involves the formation of the methanide anion followed by precipitation with a potassium salt.[10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Potassium tris(trifluoromethanesulfonyl)methide CAS#: 114395-69-6 [m.chemicalbook.com]

- 3. This compound | C4F9KO6S3 | CID 52991969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 114395-69-6 [smolecule.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 114395-69-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Page loading... [guidechem.com]

- 8. Potassium tris(trifluoromethanesulfonyl)methide | 114395-69-6 [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Potassium Tris(trifluoromethanesulfonyl)methanide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape

In the realm of advanced chemical research and pharmaceutical development, a precise understanding of a compound's physicochemical properties is paramount. Potassium tris(trifluoromethanesulfonyl)methanide, a compound of significant interest, presents a case where qualitative solubility is acknowledged in the scientific community, yet quantitative data remains elusive in publicly accessible literature. This guide, therefore, adopts a dual-pronged approach. It first synthesizes the available qualitative information and the underlying chemical principles governing the solubility of this complex salt. Secondly, and crucially, it provides a comprehensive, field-proven experimental protocol for the rigorous determination of its solubility, empowering researchers to generate the precise data required for their specific applications. This methodology ensures scientific integrity and provides a practical path forward in the absence of established datasets.

Section 1: Unveiling this compound

This compound, with the chemical formula C4F9KO6S3, is a salt characterized by the presence of a potassium cation (K+) and a large, weakly coordinating anion, tris(trifluoromethanesulfonyl)methanide [C(SO2CF3)3]-.[1] This unique anionic structure, featuring three strongly electron-withdrawing trifluoromethanesulfonyl groups, imparts distinctive properties to the salt, influencing its stability, reactivity, and, most pertinent to this guide, its solubility.[2]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 114395-69-6 | [3] |

| Molecular Formula | C4F9KO6S3 | [3] |

| Molecular Weight | 450.32 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 101 °C | [] |

The bulky and electrostatically shielded nature of the tris(trifluoromethanesulfonyl)methanide anion contributes to its "weakly coordinating" character, a feature that is central to its utility in catalysis and electrochemistry.[2]

Section 2: Qualitative Solubility Profile

Available literature and supplier specifications consistently indicate that this compound is soluble in water and polar organic solvents such as methanol.[] The polarity of the solvent plays a critical role in the dissolution of ionic compounds. Polar solvents, with their significant dipole moments, can effectively solvate the potassium cation and the large methanide anion, overcoming the lattice energy of the crystalline solid.

General Solubility Observations:

-

Polar Protic Solvents (e.g., Water, Methanol): The presence of hydroxyl groups in these solvents allows for strong solvation of the potassium cation. While direct hydrogen bonding with the anion is unlikely due to the fluorine atoms, the overall polarity of the solvent is sufficient to induce solubility.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess high dipole moments and are capable of solvating cations effectively. Given the use of related salts in these media for electrochemical applications, it is highly probable that this compound exhibits appreciable solubility in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the ionic nature of the salt, its solubility in nonpolar solvents is expected to be negligible.

The principle of "like dissolves like" is a foundational concept in predicting solubility. The ionic character of this compound dictates its affinity for polar environments.

Section 3: A Self-Validating Protocol for Quantitative Solubility Determination

The following protocol is designed to provide a robust and reproducible method for determining the quantitative solubility of this compound in various solvents and at different temperatures. The causality behind each step is explained to ensure a deep understanding of the experimental design.

Isothermal Equilibration Method

This method relies on achieving a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Workflow Diagram:

Caption: Isothermal Equilibration Workflow.

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Utilize high-purity solvents. If the effect of minor impurities is a concern, consider using solvents with the highest available grade.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of sealed, temperature-controlled vessels. The excess is crucial to ensure that a true equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a precisely known volume or mass of the desired solvent to each vessel.

-

Equilibration: Place the vessels in a constant-temperature bath or incubator with agitation (e.g., a magnetic stirrer or orbital shaker). Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution process has reached equilibrium. The system's dynamics will dictate the exact time required, which can be determined by taking measurements at different time points until a stable concentration is observed.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle completely. This step is critical to avoid aspirating solid particles during sampling, which would lead to erroneously high solubility values.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant liquid. The use of a pre-heated or pre-cooled pipette (to the equilibration temperature) can minimize temperature-induced precipitation during sampling.

-

Concentration Determination (Gravimetric Method):

-

Dispense the sampled aliquot into a pre-weighed, dry container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not decompose the salt).

-

Once the solvent is fully evaporated, cool the container in a desiccator to prevent moisture uptake and then weigh it.

-

The difference in mass corresponds to the amount of dissolved this compound.

-

-

Data Calculation: Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

Temperature Dependence: Repeat the entire procedure at various temperatures to construct a solubility curve.

Data Presentation Template

The experimentally determined data should be organized in a clear and concise tabular format for easy comparison and analysis.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Experimental Value |

| 40 | Experimental Value | Experimental Value | |

| 60 | Experimental Value | Experimental Value | |

| Methanol | 25 | Experimental Value | Experimental Value |

| 40 | Experimental Value | Experimental Value | |

| 60 | Experimental Value | Experimental Value | |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| 40 | Experimental Value | Experimental Value | |

| 60 | Experimental Value | Experimental Value | |

| DMSO | 25 | Experimental Value | Experimental Value |

| 40 | Experimental Value | Experimental Value | |

| 60 | Experimental Value | Experimental Value |

Section 4: Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by a complex interplay of thermodynamic factors.

Logical Relationship Diagram:

Caption: Factors Influencing Solubility.

-

Lattice Energy: This is the energy required to separate the ions in the crystal lattice. The stronger the electrostatic attraction between the potassium cation and the methanide anion, the higher the lattice energy and the lower the solubility.

-

Solvation Energy: This is the energy released when the ions are solvated by the solvent molecules. Stronger ion-solvent interactions lead to a higher solvation energy, which favors dissolution.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most salts, the dissolution process is endothermic, meaning solubility increases with temperature. However, this must be experimentally verified for this compound.

-

Common Ion Effect: The solubility of the salt will be reduced in a solvent that already contains a common ion (either K+ or the methanide anion).

Section 5: Applications in Research and Development

A thorough understanding of the solubility of this compound is critical for its effective application in various fields:

-

Drug Development: In pharmaceutical formulations, solubility is a key determinant of a drug's bioavailability. For active pharmaceutical ingredients (APIs) that are salts of the tris(trifluoromethanesulfonyl)methanide anion, understanding their solubility in different solvent systems is crucial for formulation design, particularly for liquid dosage forms.

-

Organic Synthesis: As a reagent or catalyst, its solubility in the reaction medium is essential for achieving homogeneous reaction conditions and optimal reactivity.[2][6]

-

Electrochemistry: In battery technology and other electrochemical applications, the salt is often used as an electrolyte. Its solubility in the chosen solvent system directly impacts the ionic conductivity and overall performance of the device.[2]

Conclusion

References

-

ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Science.gov. (n.d.). weakly coordinating solvents: Topics by Science.gov. Retrieved from [Link]

-

UTPedia. (n.d.). *(TITLE OF THE THESIS)**. Retrieved from [Link]

-

ACS Publications. (n.d.). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]

-

Quora. (2019, November 12). Are there any salts that are soluble in organic solvents? Retrieved from [Link]

-

ACS Publications. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Figshare. Retrieved from [Link]

-

LookChem. (n.d.). Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C4F9KO6S3 | CID 52991969. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. Retrieved from [Link]

-

Justia Patents. (n.d.). use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during cc bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of Potassium Tris(trifluoromethanesulfonyl)methanide

Abstract

Potassium Tris(trifluoromethanesulfonyl)methanide, K[C(SO₂CF₃)₃], is a crystalline solid that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis, materials science, and pharmaceutical development. Its utility as a potent, non-nucleophilic base and as a component in advanced electrolyte systems underscores the critical importance of understanding its physicochemical properties.[1] Foremost among these is its thermal stability, a key parameter that dictates its operational window in high-temperature applications and informs safe handling and storage protocols. This technical guide provides a comprehensive analysis of the thermal stability of this compound, offering a synthesis of theoretical principles, practical experimental methodologies, and an in-depth discussion of its decomposition profile. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in work with this and structurally related compounds.

Introduction: The Significance of Thermal Stability in Advanced Materials

The tris(trifluoromethanesulfonyl)methanide anion, [C(SO₂CF₃)₃]⁻, is characterized by its remarkable charge delocalization and the high electronegativity of the trifluoromethanesulfonyl groups. This unique electronic structure imparts exceptional chemical and thermal stability to its salts. The thermal stability of a compound is not merely an academic curiosity; it is a cornerstone of its practical applicability. For drug development professionals, understanding the thermal decomposition threshold is crucial for formulation, processing, and storage, ensuring the integrity and safety of active pharmaceutical ingredients and excipients. In the domain of materials science, particularly in the development of next-generation batteries and ionic liquids, high thermal stability is a prerequisite for reliable and safe performance under demanding operational conditions.

This guide will delve into the experimental determination of the thermal stability of this compound, focusing on two principal analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the causality behind the experimental design and provide detailed, actionable protocols for obtaining reliable and reproducible data.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before undertaking its thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₄F₉KO₆S₃ | [1] |

| Molecular Weight | 450.32 g/mol | [1] |

| Appearance | White to off-white crystalline powder | - |

| Hygroscopicity | Hygroscopic | [2] |

| Anion Structure | [C(SO₂CF₃)₃]⁻ | [1] |

The hygroscopic nature of this salt necessitates careful handling to prevent the absorption of atmospheric moisture, which can significantly impact the accuracy of thermal analysis measurements.

Experimental Assessment of Thermal Stability

The thermal stability of this compound is best characterized by a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides quantitative information on mass changes as a function of temperature, while DSC elucidates the energetic transitions occurring within the material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is indispensable for determining the onset of decomposition, the temperature at which significant mass loss begins.

This protocol is designed to provide a robust and reproducible assessment of the thermal stability of the title compound, with a focus on mitigating experimental artifacts.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Discovery TGA 550 or equivalent)

-

High-purity nitrogen (99.999%) or argon (99.999%) purge gas

-

Analytical balance (readability ±0.01 mg)

-

Inert atmosphere glovebox for sample preparation

Procedure:

-

Instrument Preparation:

-

Ensure the TGA furnace is clean and free of any residual contaminants from previous runs.

-

Calibrate the instrument for temperature and mass according to the manufacturer's specifications.

-

Initiate a high-purity inert gas purge (e.g., nitrogen at 50-100 mL/min) through the furnace and balance chambers. This is critical to prevent oxidative decomposition and to displace any atmospheric moisture.

-

-

Sample Preparation (within an inert atmosphere glovebox):

-

Carefully weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended for high-temperature stability).

-

Record the exact mass of the sample. The use of a small sample mass minimizes thermal gradients within the sample.

-

Gently tap the pan to ensure an even distribution of the sample at the bottom.

-

-

TGA Analysis:

-

Transfer the sealed TGA pan from the glovebox to the TGA autosampler or manually load it into the furnace under a continuous inert gas flow.

-

Equilibrate the sample at a starting temperature of 30 °C for 10-15 minutes to ensure thermal equilibrium.

-

Program the TGA to heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

-

Continuously record the sample mass and temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the sample mass (as a percentage of the initial mass) as a function of temperature.

-

Determine the onset decomposition temperature (Tonset), typically defined as the temperature at which a 5% mass loss is observed.

-

Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

The choice of an inert atmosphere is paramount. The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures than thermal decomposition and can complicate the interpretation of the results. The hygroscopic nature of the salt makes handling in an inert atmosphere glovebox essential to prevent the absorption of water, which would be observed as an initial mass loss at lower temperatures, confounding the determination of the true decomposition onset.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

This protocol is designed to identify the melting point and any other phase transitions, as well as to corroborate the decomposition temperature observed by TGA.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments Discovery DSC 2500 or equivalent)

-

High-purity nitrogen (99.999%) or argon (99.999%) purge gas

-

Hermetically sealed aluminum or gold-plated steel pans

-

Crimping press for sealing the pans

-

Analytical balance (readability ±0.01 mg)

-

Inert atmosphere glovebox for sample preparation

Procedure:

-

Instrument Preparation:

-

Ensure the DSC cell is clean and properly calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Establish a stable inert gas purge (e.g., nitrogen at 50 mL/min).

-

-

Sample Preparation (within an inert atmosphere glovebox):

-

Weigh 2-5 mg of this compound into a hermetically sealable DSC pan. A smaller sample size is preferred for DSC to ensure good thermal contact and to minimize thermal lag.

-

Hermetically seal the pan using a crimping press. This is crucial to contain any evolved gases during decomposition and to prevent any interaction with the instrument's sensors.

-

Prepare an empty, hermetically sealed pan to be used as a reference.

-

-

DSC Analysis:

-

Place the sample pan and the reference pan into the DSC cell.

-

Equilibrate the sample at 30 °C.

-

Program the DSC to perform a heat-cool-heat cycle:

-

First Heating Scan: Heat from 30 °C to a temperature slightly below the expected decomposition temperature (e.g., 350 °C) at a rate of 10 °C/min. This scan is used to observe the melting point and any other initial phase transitions.

-

Cooling Scan: Cool the sample from 350 °C to 30 °C at a rate of 10 °C/min. This can reveal information about crystallization behavior.

-

Second Heating Scan: Heat from 30 °C to 600 °C at a rate of 10 °C/min. This scan provides a clearer view of the glass transition (if any) and confirms the thermal events observed in the first heating scan, while also capturing the decomposition exotherm.

-

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the peak temperatures and enthalpies of any observed transitions.

-

The use of hermetically sealed pans is critical for obtaining accurate and meaningful DSC data for a compound that may decompose with the evolution of gaseous products. An open pan would result in mass loss, which would affect the heat flow measurement and could lead to contamination of the DSC cell. The heat-cool-heat cycle is a standard procedure in DSC analysis. The first heating scan reveals the thermal history of the sample as received. The cooling and second heating scans provide information on the intrinsic thermal properties of the material, free from the influence of its initial state.

Thermal Decomposition Profile and Data

While specific experimental data for this compound is not widely published, data from analogous compounds containing the structurally similar and highly stable bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) anion provide a reliable proxy for its thermal behavior. Salts containing the [NTf₂]⁻ anion consistently exhibit high thermal stability, with decomposition temperatures typically exceeding 350 °C.[3][4]

Table 1: Representative Thermal Stability Data of Related Anion Salts

| Compound | Onset Decomposition Temp. (Tonset, °C) | Cation | Anion | Reference |

| [C₆Py][NTf₂] | 353 | Hexylpyridinium | [NTf₂]⁻ | [3] |

| [DABCO10][NTf₂] | 354 | N-Decyl-1,4-diazabicyclo[2.2.2]octanium | [NTf₂]⁻ | [3] |

| [p-C₆H₄(CH₂ImBu)₂][NTf₂]₂ | 384 | p-Xylylene-bis(N-butylimidazolium) | [NTf₂]⁻ | [3] |

| [m-C₆H₄(CH₂ImMe)₂][NTf₂]₂ | 398 | m-Xylylene-bis(N-methylimidazolium) | [NTf₂]⁻ | [3] |

Based on these analogous systems, the thermal decomposition of this compound is anticipated to occur at a high temperature, likely in the range of 350-400 °C. The decomposition is expected to be an exothermic process, as observed in the DSC analysis of many energetic materials.

Proposed Decomposition Pathway

The thermal decomposition of the tris(trifluoromethanesulfonyl)methanide anion is a complex process. Based on studies of related trifluoromethanesulfonyl-containing compounds, the initial and rate-determining step is likely the homolytic cleavage of a carbon-sulfur (C-S) bond. This is due to the C-S bond being the weakest linkage in the anion.

The proposed initial decomposition step is as follows:

[C(SO₂CF₃)₃]⁻ → •C(SO₂CF₃)₂ + •SO₂CF₃

This initial cleavage would generate a highly reactive radical species that would subsequently undergo a cascade of further reactions, leading to the formation of a variety of gaseous products.

Caption: Proposed thermal decomposition pathway of this compound.

The subsequent decomposition of the radical intermediates would likely lead to the formation of stable gaseous products such as sulfur dioxide (SO₂), carbon tetrafluoride (CF₄), and carbonyl sulfide (COS), along with a solid residue potentially containing potassium fluoride (KF) and carbonaceous material. A detailed analysis of the evolved gases using a coupled TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) system would be required to definitively identify the decomposition products.

Implications for Researchers and Drug Development Professionals

The high thermal stability of this compound has several important implications:

-

Expanded Operational Window: The high decomposition temperature allows for its use in applications requiring elevated temperatures, such as in high-temperature synthesis or as a component in thermally stable electrolytes for batteries and other electrochemical devices.

-

Enhanced Safety Profile: A high decomposition temperature generally correlates with a lower risk of runaway reactions or unexpected decomposition under normal handling and storage conditions.

-

Formulation and Processing Flexibility: For pharmaceutical applications, a thermally stable excipient or salt form provides greater flexibility during manufacturing processes that may involve heating, such as drying, milling, and melt extrusion.

-

Long-Term Storage Stability: The inherent thermal stability suggests a long shelf-life when stored under appropriate conditions (i.e., in a dry, inert atmosphere).

Conclusion

This compound is a compound of significant scientific and industrial interest, and its thermal stability is a key determinant of its utility. This technical guide has provided a comprehensive framework for understanding and evaluating this critical property. Through the application of robust experimental protocols for TGA and DSC, researchers can obtain reliable data to inform the safe and effective use of this and related materials. The high thermal stability, inferred from data on analogous compounds, positions this compound as a promising candidate for a wide range of demanding applications. Further research, particularly involving evolved gas analysis, will provide a more complete picture of its decomposition mechanism.

References

-

Barber, J., et al. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Materials (Basel), 15(15), 5255. [Link]

-

Barber, J., et al. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. PubMed. [Link]

-

LookChem. Cas 114395-69-6,Potassium tris(trifluoromethanesulfonyl)methide. [Link]

-

PubChem. Potassium tris((trifluoromethyl)sulfonyl)methanide. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion [mdpi.com]

- 4. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies of Tris(trifluoromethanesulfonyl)methanide Salts

This guide provides a comprehensive overview of the foundational research on tris(trifluoromethanesulfonyl)methanide salts, offering insights into their initial synthesis, characterization, and the scientific rationale behind early experimental designs. It is intended for researchers, scientists, and professionals in drug development who are interested in the origins and properties of this unique class of compounds.

Introduction: The Dawn of a "Super" Anion

The tris(trifluoromethanesulfonyl)methanide anion, often abbreviated as [C(SO₂CF₃)₃]⁻ and sometimes referred to as the "triflide" anion, represents a cornerstone in the development of weakly coordinating anions (WCAs). Its discovery and the subsequent study of its salts were driven by the quest for anions with exceptional stability and a diffuse negative charge, capable of stabilizing highly reactive cations. The three strongly electron-withdrawing trifluoromethanesulfonyl groups delocalize the negative charge from the central carbon atom across the six oxygen atoms, resulting in an anion with remarkably low basicity and nucleophilicity. This guide delves into the pioneering work that first brought these intriguing salts to light.

PART 1: The Genesis of Tris(trifluoromethanesulfonyl)methanide - Synthesis and Characterization

The first successful synthesis of the parent acid, tris(trifluoromethanesulfonyl)methane (HC(SO₂CF₃)₃), was a significant breakthrough that paved the way for the exploration of its corresponding salts.

Pioneering Synthesis of Tris(trifluoromethanesulfonyl)methane

The seminal work by Lutz Turowsky and Konrad Seppelt in 1988 marked the first reported synthesis of tris(trifluoromethanesulfonyl)methane.[1][2][3][4][5] Their approach, while foundational, laid the groundwork for subsequent refinements.

Experimental Protocol: The Turowsky-Seppelt Synthesis (1988)

This protocol is based on the initial synthesis which involves the reaction of trifluoromethanesulfonyl fluoride with a Grignard reagent.[6][7]

Step 1: Preparation of the Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether.

-

A small crystal of iodine is added to initiate the reaction.

-

A solution of methyl iodide in anhydrous diethyl ether is added dropwise to the magnesium suspension to form methylmagnesium iodide (CH₃MgI). The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

Step 2: Reaction with Trifluoromethanesulfonyl Fluoride

-

The Grignard reagent solution is cooled in an ice bath.

-

Trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then carefully bubbled through the stirred solution. This step is highly exothermic and requires strict temperature control.

-

The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature overnight.

Step 3: Work-up and Isolation

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-